molecular formula C14H19NO B2477231 N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide CAS No. 2361641-82-7

N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide

Cat. No.: B2477231
CAS No.: 2361641-82-7
M. Wt: 217.312
InChI Key: SMOXSPNFFILOIV-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide is an organic compound with the molecular formula C14H17NO It is known for its unique structure, which includes a phenyl group, a butanamide backbone, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide typically involves the reaction of 3-methyl-1-phenylbutan-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, temperature around 0-25°C

    Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, temperature around 0-5°C

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Corresponding amines

    Substitution: Nitro or halogenated derivatives of the phenyl group

Scientific Research Applications

N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-1-phenylbutan-2-yl)acetamide
  • N-(3-Methyl-1-phenylbutan-2-yl)butanamide
  • N-(3-Methyl-1-phenylbutan-2-yl)propionamide

Uniqueness

N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a phenyl group and a prop-2-enamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methyl-1-phenylbutan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-14(16)15-13(11(2)3)10-12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOXSPNFFILOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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